![molecular formula C19H21NO5 B3082055 [9-methoxy-2-(3-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetic acid CAS No. 1119450-13-3](/img/structure/B3082055.png)
[9-methoxy-2-(3-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetic acid
Overview
Description
“[9-methoxy-2-(3-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetic acid” is a chemical compound with the molecular formula C19H21NO5 . It has a molecular weight of 343.38 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzoxazepin ring, which is a seven-membered ring with one oxygen and one nitrogen atom, and two methoxy groups attached to phenyl rings .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 527.6±50.0 °C at 760 mmHg . Other physical and chemical properties would need to be determined experimentally.Scientific Research Applications
Mast Cell Stabilization
Mast cells play a dual role in physiological and pathological conditions. When activated, they can either protect or harm, depending on the context. Mast cell degranulation leads to the release of inflammatory mediators, which contributes to conditions like allergy, eczema, anaphylactic shock, and mastocytosis. Researchers have explored the use of 2-methoxyphenylacetic acid derivatives, specifically 2,3,4,9-tetrahydro-β-carboline-3-carboxylic acid analogs , as mast cell stabilizers. These compounds inhibit mast cell degranulation and may have therapeutic potential in related diseases .
Inhibition of NO Production
The compound has been employed in the synthesis of aryloxybenzothiazoles, which act as inhibitors of nitric oxide (NO) production. NO plays a crucial role in various physiological processes, and its dysregulation is associated with several diseases. By targeting NO production, researchers aim to develop therapeutic agents for conditions such as inflammation, cardiovascular diseases, and cancer .
Transcription Inhibition via Gli1 Targeting
Gli1 is a transcription factor involved in the Hedgehog signaling pathway, which plays a role in embryonic development and cancer progression. Researchers have explored 2-methoxyphenylacetic acid derivatives as transcription inhibitors of Gli1. These compounds may have potential as antitumor agents by modulating Gli1-mediated gene expression .
NR2B/NMDA Receptor Antagonism
The compound has been investigated as a building block for indole derivatives with NR2B/NMDA receptor antagonistic activity. NMDA receptors are involved in synaptic plasticity and memory formation. Modulating their activity is relevant in neurological disorders such as Alzheimer’s disease and neuropathic pain2-Methoxyphenylacetic acid derivatives may contribute to the development of novel NR2B receptor antagonists .
Chemical Synthesis
Beyond its specific applications, 2-methoxyphenylacetic acid serves as a versatile reactant in chemical synthesis. Researchers have utilized it in various reactions to create diverse compounds. Its straightforward synthesis and reactivity make it valuable for constructing more complex molecules .
Indolizidine Formation via Protodeboronation
In a fascinating study, researchers employed a related compound, (3,5-bis(trifluoromethyl)phenyl)lithium , for protodeboronation reactions. This strategy led to the formation of indolizidine derivatives. The resulting indolizidine compounds may have potential applications in drug discovery and synthetic chemistry .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies to determine its physical and chemical properties, its reactivity, and its potential uses. It could also be interesting to explore its potential biological activity and possible applications in medicine or other fields .
properties
IUPAC Name |
2-[9-methoxy-2-(3-methoxyphenyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-23-15-7-3-5-13(9-15)17-11-20(12-18(21)22)10-14-6-4-8-16(24-2)19(14)25-17/h3-9,17H,10-12H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFUWNGLFHZZSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CC3=C(O2)C(=CC=C3)OC)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301139736 | |
Record name | 2,3-Dihydro-9-methoxy-2-(3-methoxyphenyl)-1,4-benzoxazepine-4(5H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301139736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[9-methoxy-2-(3-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetic acid | |
CAS RN |
1119450-13-3 | |
Record name | 2,3-Dihydro-9-methoxy-2-(3-methoxyphenyl)-1,4-benzoxazepine-4(5H)-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-9-methoxy-2-(3-methoxyphenyl)-1,4-benzoxazepine-4(5H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301139736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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